2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds. This compound is characterized by its complex structure, which includes an indolizine core, a fluorophenyl group, a methoxybenzoyl group, and an amino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative and an alkyne. This step often requires a catalyst, such as palladium, and is conducted under inert atmosphere conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorinated benzene derivative with a nucleophile under basic conditions.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is typically introduced through an acylation reaction. This can be achieved by reacting the indolizine core with a methoxybenzoyl chloride in the presence of a base such as triethylamine.
Amination: The final step involves the introduction of the amino group. This can be done through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool for investigating the mechanisms of action of related compounds and their effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-amino-N-(2-fluorophenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)pyridine-1-carboxamide: Similar structure but with a pyridine core instead of indolizine.
Uniqueness
The uniqueness of 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups and the indolizine core. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-15-11-9-14(10-12-15)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVPOCNHBRBUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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